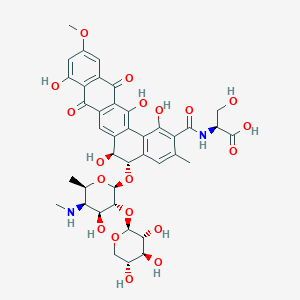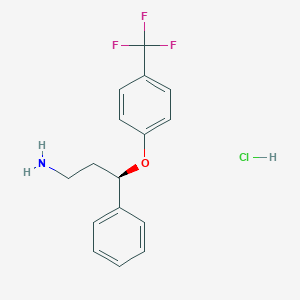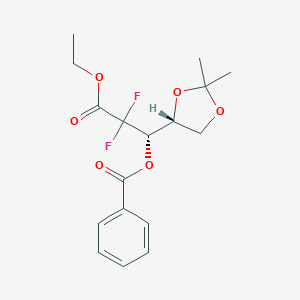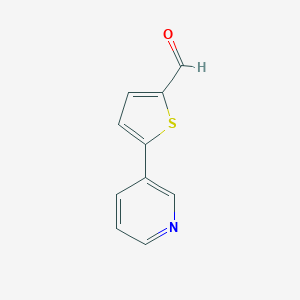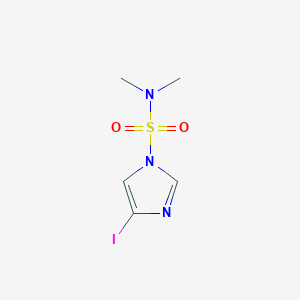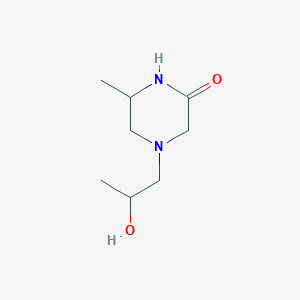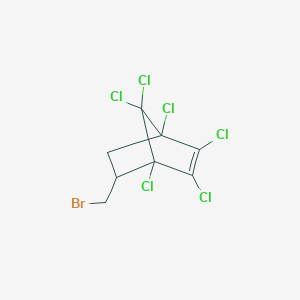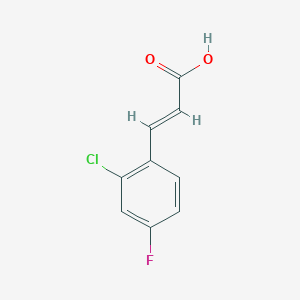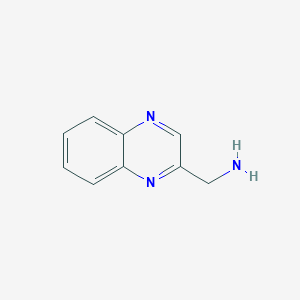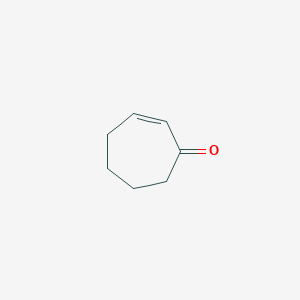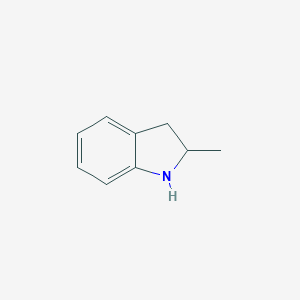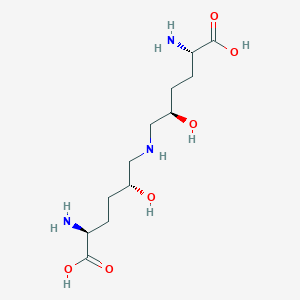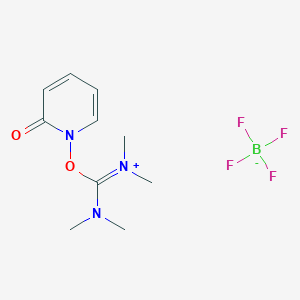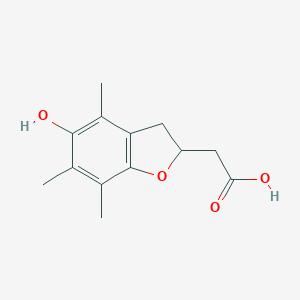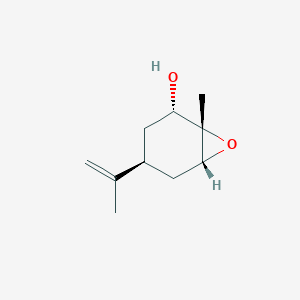
(-)-1,6-Epoxyisodihydrocarveol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of epoxy compounds can involve various starting materials and key reactions. For instance, the synthesis of (S)-1,2-Epoxy-1,2-dihydro-β-carotene is described using (E,E)-farnesol as a starting material and a Sharpless epoxidation as a key step . This suggests that similar methods could potentially be applied to the synthesis of (-)-1,6-Epoxyisodihydrocarveol, utilizing appropriate starting materials and epoxidation reactions.
Molecular Structure Analysis
The molecular structure of epoxy compounds can be complex and is often elucidated using X-ray crystallography. For example, the crystal and molecular structure of a related compound, 3-(1,4-Epoxy-2-hydroxy-2,6,6-trimethylcyclohexyl)-1-methyl-2-propyl p-nitrobenzoate, was determined by X-ray crystal structure analysis . This provides a precedent for the determination of the molecular structure of (-)-1,6-Epoxyisodihydrocarveol, which could also be established using similar analytical techniques.
Chemical Reactions Analysis
Epoxy compounds can undergo various chemical reactions, including transformations and cleavages. The esterification of 6-aryl-3a,6-epoxyisoindole-7-carboxylic acids resulted in unexpected cleavage products of the 3a,6-oxo bridge . This indicates that epoxy groups in compounds like (-)-1,6-Epoxyisodihydrocarveol may also be susceptible to cleavage under certain conditions, leading to the formation of new products.
Physical and Chemical Properties Analysis
The physical and chemical properties of epoxy compounds are influenced by their molecular structure. While the papers provided do not directly discuss the properties of (-)-1,6-Epoxyisodihydrocarveol, they do provide information on related compounds. For example, the presence of hydrogen bonding in the crystal structure of an epoxy compound was noted, which could affect its melting point, solubility, and other physical properties . These insights could be extrapolated to predict the properties of (-)-1,6-Epoxyisodihydrocarveol.
科学的研究の応用
Epoxy Resin Nanocomposites
- Mechanical Properties Enhancement : Research on epoxy nanocomposites using titanium dioxide as reinforcement highlights the potential of incorporating inorganic nanoparticles into polymer matrices. These modifications can significantly enhance mechanical properties such as toughness and fracture resistance, suggesting a wide range of applications from civil construction to aerospace (Pinto et al., 2015).
Anticorrosive Coatings
- Epoxy-Based Nanocomposites : Studies have investigated the development and application of epoxy polymers and their composites as potential anticorrosive coatings for carbon steel in marine environments. The incorporation of natural phosphate as a load to develop thermosetting composites films shows promising results in enhancing corrosion resistance (Hsissou et al., 2021).
Epoxy in Drug Delivery
- EPR Effect for Tumor-Selective Delivery : The enhanced permeability and retention (EPR) effect is a mechanism through which drugs, especially macromolecular agents, are preferentially delivered to tumor tissues. Epoxy-based polymer systems can be engineered to exploit this effect for targeted drug delivery, highlighting the intersection of polymer science and oncological therapy (Maeda, 2013).
Environmental Applications
- Graphene Oxide for Radionuclide Sorption : Graphene oxide (GO), with its epoxy, hydroxyl, and carboxyl groups, shows high potential for the sorption of radionuclides from aqueous systems. This application is crucial for environmental remediation efforts, where GO-based materials can be used to remove hazardous substances from water (Yu et al., 2015).
特性
IUPAC Name |
(1S,2S,4S,6R)-1-methyl-4-prop-1-en-2-yl-7-oxabicyclo[4.1.0]heptan-2-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16O2/c1-6(2)7-4-8(11)10(3)9(5-7)12-10/h7-9,11H,1,4-5H2,2-3H3/t7-,8-,9+,10-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOALTXSJGCZLBF-QEYWKRMJSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C1CC(C2(C(C1)O2)C)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=C)[C@H]1C[C@@H]([C@]2([C@@H](C1)O2)C)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10444956 |
Source


|
| Record name | (-)-1,6-Epoxyisodihydrocarveol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10444956 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(-)-1,6-Epoxyisodihydrocarveol | |
CAS RN |
35692-59-2 |
Source


|
| Record name | (-)-1,6-Epoxyisodihydrocarveol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10444956 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

